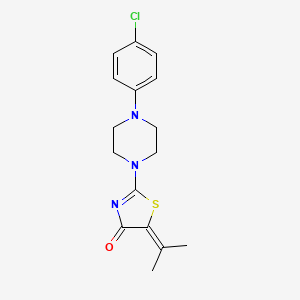

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

Beschreibung

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a complex organic compound that has garnered significant interest in various fields of scientific research

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-11(2)14-15(21)18-16(22-14)20-9-7-19(8-10-20)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAAFMLQICCYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylpiperazine with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Functional Group Reactivity

The compound is synthesized through multistep protocols involving:

-

Thiazol-4(5H)-one ring formation via cyclization of thiourea intermediates with α-halo ketones (source )

-

Piperazine substitution through nucleophilic aromatic substitution or coupling reactions (source)

-

Isopropylidene introduction via condensation reactions with acetone derivatives under acidic conditions

Reactivity of the Thiazol-4(5H)-one Core

The thiazol-4(5H)-one moiety participates in:

-

Ring-opening reactions with nucleophiles (e.g., amines, hydrazines) at the lactam carbonyl (source )

-

Electrophilic substitution at the C-5 position due to conjugation with the exocyclic double bond

-

Oxidation of the sulfur atom to sulfoxide/sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or mCPBA

Example reaction with hydrazine :

This proceeds via nucleophilic attack at the carbonyl carbon, yielding hydrazide derivatives used in anticancer agent synthesis (source ).

Piperazine Substituent Reactivity

The 4-(4-chlorophenyl)piperazine group undergoes:

-

N-alkylation/acylation at the secondary amine sites

-

Electrophilic aromatic substitution on the chlorophenyl ring (limited by deactivating Cl group)

-

Sulfonylation to form sulfonamide derivatives (source)

Notable transformation :

This modification enhances metabolic stability in pharmacological analogs (source).

Isopropylidene Group Reactivity

The exocyclic C=C bond exhibits:

-

Cycloaddition reactions (e.g., Diels-Alder with dienophiles)

-

Hydrogenation to saturate the double bond (Pd/C, H<sub>2</sub>)

-

Epoxidation using peracids (e.g., mCPBA)

Hydrogenation example :

Saturation of the double bond reduces steric hindrance, altering binding affinity in receptor studies (source ).

Biological Activity-Driven Modifications

Targeted reactions to enhance pharmacological properties include:

-

Sulfonation at the piperazine nitrogen to improve water solubility

-

Halogen exchange (Cl → F) on the phenyl ring for enhanced bioavailability

-

Mannich reactions to introduce aminoalkyl side chains

Structure-Activity Relationship (SAR) findings :

-

The 4-chlorophenyl group is critical for receptor binding (source )

-

Thiazol-4(5H)-one derivatives with saturated exocyclic bonds show reduced cytotoxicity (source)

Comparative Reactivity with Analogues

| Feature | 2-(4-(4-Chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one | 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide |

|---|---|---|

| Thiazole reactivity | High lactam reactivity | Stable sulfonamide group |

| Piperazine modifications | Flexible N-functionalization | Limited to sulfonyl derivatives |

| Chlorophenyl participation | Inert under mild conditions | Participates in Ullmann couplings |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiazole and piperazine structures enhances antimicrobial efficacy .

Antitumor Activity

Thiazole derivatives are also being investigated for their potential antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells by affecting various biochemical pathways.

Mechanism of Action:

- Induction of S-phase arrest

- Up-regulation of pro-apoptotic proteins

- Down-regulation of anti-apoptotic proteins

- Activation of caspase pathways leading to mitochondrial dysfunction and cell death .

Neuroprotective Effects

Research has indicated that thiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compounds were tested for their MIC values, revealing promising results that support further development for clinical applications .

Case Study 2: Cancer Cell Apoptosis

In vitro studies have shown that specific thiazole derivatives can significantly reduce the viability of various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making them candidates for further investigation in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(methylidene)thiazol-4(5H)-one

- 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(ethylidene)thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a thiazole ring, piperazine moiety, and chlorophenyl group makes it a versatile and valuable compound for various research applications.

Biologische Aktivität

The compound 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one, often referred to in the literature by its structural components, is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 288.83 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a chlorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that thiazole derivatives exhibit selective bactericidal activity against Gram-positive bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds against Staphylococcus aureus were reported as low as 1–2 µg/mL, demonstrating potent activity against methicillin-resistant strains (MRSA) .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2a | 1 | Bactericidal |

| 2b | 2 | Bactericidal |

| 2c | 32–64 | Bactericidal |

Neuropharmacological Effects

The piperazine moiety in this compound is known to interact with various neurotransmitter receptors. Specifically, it has shown high affinity for dopamine D4 receptors, with IC50 values reported as low as 0.057 nM. This suggests potential applications in treating neuropsychiatric disorders . The selectivity of the compound for D4 over D2 receptors may reduce side effects commonly associated with antipsychotic medications.

Cytotoxicity Studies

Cytotoxicity studies have indicated that certain derivatives of thiazoles exhibit low cytotoxicity towards human cell lines, such as Vero cells. This is an essential consideration when evaluating the therapeutic potential of new compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's ability to bind selectively to dopamine receptors suggests it may modulate dopaminergic signaling pathways involved in mood regulation and psychosis.

- Antimicrobial Mechanism : The thiazole ring structure is known for its role in disrupting bacterial cell wall synthesis and function, contributing to its bactericidal properties.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that related compounds can influence ROS production within cells, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory effects (IC50 values ranging from 1.35 to 2.18 μM) .

- Neuropharmacological Evaluation : Compounds similar to the one discussed have been evaluated for their potential in treating conditions like schizophrenia due to their receptor binding profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.